molecular formula C38H50N6O8 B049758 Antibiotic A 54556A CAS No. 95398-45-1

Antibiotic A 54556A

Numéro de catalogue B049758
Numéro CAS: 95398-45-1
Poids moléculaire: 718.8 g/mol
Clé InChI: ZGRSXMWWGUOTAO-VIEJTCJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A 54556A is a natural acyldepsipeptide (ADEP) antibiotic . It was isolated from Streptomyces hawaiiensis . This antibiotic has antibacterial activity against Gram-positive bacteria . It is active against isolates that are resistant to antibiotics, implying a new target identified as ClpP .


Molecular Structure Analysis

The molecular formula of A 54556A is C38H50N6O8 . Its molecular weight is 718.9 . The chemical name is (4R)- (6→2)-lactone N- [ (2E,4E,6E)-1-oxo-2,4,6-octatrien-1-yl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-4-methyl-L-proline .


Physical And Chemical Properties Analysis

A 54556A is a solid substance . It is soluble in DMSO .

Applications De Recherche Scientifique

Treatment of Gram-Positive Bacterial Infections

Antibiotic A 54556A exhibits potent antibacterial activity against Gram-positive bacteria. It operates by a novel mechanism, targeting the ClpP protease, which is not the focus of traditional antibiotics . This makes it particularly effective against strains that are resistant to other antibiotics.

Potential Against Gram-Negative Bacteria

While primarily effective against Gram-positive bacteria, A 54556A also shows promise in combating Gram-negative bacteria. This broadens its potential application in treating a wider range of bacterial infections .

Addressing Antibiotic Resistance

The unique mechanism of A 54556A in activating and deregulating Clp-family proteins presents a new frontier in the fight against antibiotic-resistant bacteria. Its ability to act on bacteria that have developed resistance to other antibiotics is a significant advantage in medical research and treatment strategies .

Preclinical Development for Systemic Infections

In preclinical studies, A 54556A analogs have shown efficacy in treating systemic infections in rodents. This suggests its potential for development into a treatment for severe bacterial infections in humans, pending further clinical trials .

Research on Cellular Dysregulation

A 54556A has been used in studies to understand the dysregulation of bacterial proteolytic machinery. This research is crucial for developing new classes of antibiotics that can induce similar dysregulatory effects in pathogenic bacteria .

Study of Bacterial Cell Division

Research involving A 54556A has contributed to the understanding of bacterial cell division. It has been found to degrade the cell division protein FtsZ, providing insights into the molecular mechanisms of bacterial growth and replication .

Development of New Antibiotic Classes

As the lead structure of acyldepsipeptide antibiotics, A 54556A serves as a model compound in the development of new generations of antibiotics. Its structure and mechanism of action guide the synthesis of novel compounds with similar or enhanced effects .

Clinical Application Prospects

Although still in the preclinical stage, the promising results of A 54556A in various studies point to its potential clinical applications. Its effectiveness in different models of infection supports its prospects as a future therapeutic agent .

Orientations Futures

A 54556A is still in the preclinical development stage . Given its unique mechanism of action and its effectiveness against antibiotic-resistant bacteria, it represents a promising direction for future antibiotic development .

Propriétés

IUPAC Name

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O8/c1-6-7-8-9-13-18-32(45)40-28(21-27-15-11-10-12-16-27)34(47)41-29-23-52-38(51)31-20-24(2)22-44(31)35(48)25(3)39-33(46)26(4)42(5)37(50)30-17-14-19-43(30)36(29)49/h6-13,15-16,18,24-26,28-31H,14,17,19-23H2,1-5H3,(H,39,46)(H,40,45)(H,41,47)/b7-6+,9-8+,18-13+/t24-,25+,26+,28+,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRSXMWWGUOTAO-VIEJTCJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CC(CN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic A 54556A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic A 54556A
Reactant of Route 2
Reactant of Route 2
Antibiotic A 54556A
Reactant of Route 3
Antibiotic A 54556A
Reactant of Route 4
Antibiotic A 54556A
Reactant of Route 5
Reactant of Route 5
Antibiotic A 54556A
Reactant of Route 6
Reactant of Route 6
Antibiotic A 54556A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.